molecular formula C11H9N3S B3306303 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile CAS No. 926253-88-5

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile

Cat. No.: B3306303
CAS No.: 926253-88-5
M. Wt: 215.28 g/mol
InChI Key: NUWMUMONNDCDEZ-UHFFFAOYSA-N
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Description

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile is an organic compound that features a benzonitrile moiety substituted with a 2-amino-1,3-thiazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiazole and benzonitrile groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is a common motif in many bioactive molecules, and the presence of the benzonitrile group can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic effects. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile typically involves the following steps:

    Formation of 2-Amino-1,3-thiazole: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions.

    Alkylation: The 2-amino-1,3-thiazole is then alkylated using a suitable benzyl halide to introduce the benzonitrile group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzonitrile group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Amino-1,3-thiazol-5-yl)methyl]phenol: Similar structure but with a phenol group instead of a nitrile.

    4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzaldehyde: Contains an aldehyde group instead of a nitrile.

    4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid: Features a carboxylic acid group instead of a nitrile.

Uniqueness

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity

Properties

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-6-9-3-1-8(2-4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMUMONNDCDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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